- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT InsightsJournal of Organic Chemistry, 2022, 87(6), 4241-4253,
Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
Borate(1-),tetrafluoro- 化学的及び物理的性質
名前と識別子
-
- Borate(1-),tetrafluoro-
- tetrafluoroborate
- BF4(-)
- Fluoborate
- PC1553
- tetrafluoridoborate(1-)
- tetrafluoridoborate(III)
- Tetrafluoroborat
- BF4 anion
- Borate,tetrafluoro-
- tetrafluoroborate(1-)
- Tetrafluoroboronanion
- fluoroborate
- tetrafluroborate
- 14874-70-5
- tetrafluoroboranuide
- TETRAFLUOROBORATE ANION
- BDBM26993
- CHEMBL1789400
- TETRAFLUOROBORATE (BF41-)
- Q27118029
- BF4
- tetrafluoroborate ion
- Diethylammonium tetrafluoroborate
- 61674-41-7
- 4YCF3545OY
- ODGCEQLVLXJUCC-UHFFFAOYSA-N
- CHEBI:38899
- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
- fluorborate
- 17085-33-5
- [BF4](-)
- BF4-
- Borate(1-), tetrafluoro-
-
- インチ: InChI=1S/BF4/c2-1(3,4)5/q-1
- InChIKey: ODGCEQLVLXJUCC-UHFFFAOYSA-N
- ほほえんだ: F[B-](F)(F)F
計算された属性
- せいみつぶんしりょう: 88.01070
- どういたいしつりょう: 87.002918
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 19.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- PSA: 0.00000
- LogP: 1.30000
Borate(1-),tetrafluoro- 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
リファレンス
- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl CarbonatesJournal of Organic Chemistry, 2008, 73(7), 2784-2791,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
1.2 5 d, rt
1.3 overnight, 100 °C
リファレンス
- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow IntermediatesAngewandte Chemie, 2022, 61(15),,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C
リファレンス
- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl TransferOrganic Letters, 2006, 8(17), 3785-3788,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt
リファレンス
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Organometallics,
2006,
25(9),
2355-2358
,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C
リファレンス
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Organometallics,
2015,
34(2),
419-425
,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
リファレンス
- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde DeuterationACS Catalysis, 2021, 11(23), 14561-14569,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
1.2 2 d, rt
1.3 Solvents: Methanol ; overnight, 100 °C
リファレンス
- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene CatalysisOrganic Letters, 2021, 23(11), 4197-4202,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux
リファレンス
- A model β-sheet interaction and thermodynamic analysis of β-strand mimeticsOrganic & Biomolecular Chemistry, 2015, 13(27), 7402-7407,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux
リファレンス
- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-MillingChemSusChem, 2020, 13(1), 131-135,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
リファレンス
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
リファレンス
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
リファレンス
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
ごうせいかいろ 14
はんのうじょうけん
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
リファレンス
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 overnight, rt
1.3 Solvents: Toluene ; 48 h, reflux
リファレンス
- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxideOrganic & Biomolecular Chemistry, 2020, 18(1), 66-75,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ; 24 h, 120 °C
リファレンス
- Rerouting an organocatalytic reaction by intercepting its reactive intermediatesChemRxiv, 2020, 1, 1-9,
ごうせいかいろ 17
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux
リファレンス
- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade CatalysisChemSusChem, 2014, 7(9), 2742-2747,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
1.2 18 h, rt
1.3 Solvents: Toluene ; 48 h, reflux
リファレンス
- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with YnalsOrganic Letters, 2012, 14(18), 4906-4909,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt
リファレンス
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Chemical Science,
2017,
8(2),
1086-1089
,
ごうせいかいろ 20
はんのうじょうけん
1.1 Solvents: Acetonitrile ; 1 h, 80 °C
リファレンス
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Organometallics,
2012,
31(22),
7969-7975
,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C
リファレンス
- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by MicrowavesOrganic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214,
ごうせいかいろ 22
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C
リファレンス
- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto estersBeilstein Journal of Organic Chemistry, 2012, 8, 1499-1504,
ごうせいかいろ 23
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
リファレンス
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
ごうせいかいろ 24
はんのうじょうけん
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
リファレンス
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
ごうせいかいろ 25
はんのうじょうけん
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
リファレンス
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
ごうせいかいろ 26
はんのうじょうけん
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
リファレンス
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
ごうせいかいろ 27
はんのうじょうけん
1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt
リファレンス
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Journal of Organic Chemistry,
2021,
86(8),
5771-5777
,
ごうせいかいろ 28
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
リファレンス
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Borate(1-),tetrafluoro- Raw materials
- Borate(1-),tetrafluoro-
- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- 2-PYRROLIDINONE, PHENYLHYDRAZONE
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Oxonium, trimethyl-(9CI)
- 1-Allyl-3-methylimidazolium chloride
- 1-Vinylimidazole
- 1,4-Dimethoxybenzene
- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper
- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- 1-Methylimidazole
- 1-Allylimidazole
Borate(1-),tetrafluoro- Preparation Products
- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)
- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)
- Borate(1-),tetrafluoro- (14874-70-5)
- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)
- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)
Borate(1-),tetrafluoro- 関連文献
-
1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427
-
M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772
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3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603
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Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115
-
Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527
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Krishna K. Pandey RSC Adv. 2015 5 105668
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Sangeeta Adhikari,Debasish Sarkar RSC Adv. 2014 4 20145
-
M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772
-
9. Pentatomic heteroaromatic cations. Part 10. A new route for the reduction of the functional group of carboxylic acids, acid chlorides, anhydrides, esters, nitriles, trihalogenomethyl compounds, aldehydes, and ketones to methyl or methylene groupsIacopo Degani,Rita Fochi J. Chem. Soc. Perkin Trans. 1 1978 1133
-
Michel Picquet,Stefanie Stutzmann,Igor Tkatchenko,Immacolata Tommasi,J?rg Zimmermann,Peter Wasserscheid Green Chem. 2003 5 153
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